
Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a brominated benzodioxole moiety, and a hexahydroquinoline core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This step involves the bromination of 1,3-benzodioxole using bromine or a brominating agent under controlled conditions.
Cyclization to form the hexahydroquinoline core: The brominated benzodioxole is then reacted with appropriate precursors to form the hexahydroquinoline core through a cyclization reaction.
Introduction of the cyclopentyl group: The final step involves the esterification of the carboxylate group with cyclopentanol under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The brominated benzodioxole moiety may interact with enzymes or receptors, leading to modulation of their activity. The hexahydroquinoline core can also interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Uniqueness
Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the cyclopentyl group, brominated benzodioxole moiety, and hexahydroquinoline core distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Biological Activity
Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. Its intricate structure includes a cyclopentyl group and a brominated benzodioxole moiety, suggesting diverse reactivity and interaction capabilities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C29H28BrNO5
- Molecular Weight : 550.4 g/mol
- CAS Number : 302561-33-7
Structural Features
The compound features a hexahydroquinoline core that is known for its pharmacological potential. The presence of specific functional groups such as bromine enhances its biological activity by influencing binding interactions with various molecular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. The mechanism of action likely involves interaction with enzymes or receptors that are crucial for cell survival and proliferation.
Case Studies
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Study on Antimicrobial Efficacy :
- A study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.
-
Anticancer Mechanism Exploration :
- In vitro assays conducted on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated increased rates of apoptosis at higher concentrations.
The biological activity of this compound is attributed to its ability to bind to specific molecular targets. The brominated benzodioxole moiety plays a critical role in enhancing binding affinity and selectivity towards enzymes involved in microbial resistance and cancer progression.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of Benzodioxole Intermediate :
- The initial step involves synthesizing the brominated benzodioxole from commercially available precursors.
-
Cyclization to Hexahydroquinoline :
- Subsequent cyclization reactions lead to the formation of the hexahydroquinoline core.
-
Esterification :
- Finally, esterification with cyclopentanol completes the synthesis process.
Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.
Comparative Analysis
To contextualize the biological activity of this compound within its chemical class, here is a table comparing it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyclopentyl 4-(3-bromo-5-hydroxyphenyl)-2-methyl... | C30H31BrClNO5 | Contains ethoxy and hydroxy groups |
Cyclopentyl 4-(2-chlorophenyl)-2-methyl... | C29H28ClNO5 | Chlorine substitution instead of bromine |
Cyclohexyl 4-(6-bromo...) | C29H28BrNO5 | Variation in cyclic structure |
The unique combination of functional groups in Cyclopentyl 4-(6-bromo...) may confer distinct biological activities compared to these similar compounds.
Properties
Molecular Formula |
C25H28BrNO5 |
---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H28BrNO5/c1-13-21(24(29)32-14-6-4-5-7-14)22(15-8-19-20(9-16(15)26)31-12-30-19)23-17(27-13)10-25(2,3)11-18(23)28/h8-9,14,22,27H,4-7,10-12H2,1-3H3 |
InChI Key |
HATUPGGIOHBDPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3Br)OCO4)C(=O)OC5CCCC5 |
Origin of Product |
United States |
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